molecular formula C10H8ClNO3 B13726020 4-(2-Chlorobenzyl)oxazolidine-2,5-dione

4-(2-Chlorobenzyl)oxazolidine-2,5-dione

Cat. No.: B13726020
M. Wt: 225.63 g/mol
InChI Key: MKZJVVLYSKWFAK-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol It is a derivative of oxazolidine-2,5-dione, featuring a chlorobenzyl group attached to the oxazolidine ring

Preparation Methods

The synthesis of 4-(2-Chlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of 2-chlorobenzylamine with oxazolidine-2,5-dione under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are heated in the presence of a suitable base to facilitate the formation of the oxazolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-Chlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chlorobenzyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Chlorobenzyl)oxazolidine-2,5-dione can be compared with other oxazolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H8ClNO3/c11-7-4-2-1-3-6(7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)

InChI Key

MKZJVVLYSKWFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)Cl

Origin of Product

United States

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